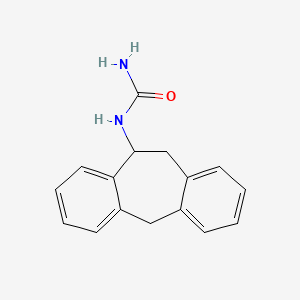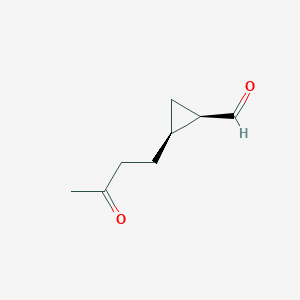
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a 3-oxobutyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 3-Oxobutyl Group: This step may involve the alkylation of the cyclopropane ring with a suitable 3-oxobutyl precursor under basic conditions.
Aldehyde Functionalization: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or alcohols under acidic or basic conditions.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of cyclopropane rings and aldehyde groups in various chemical reactions.
Biology and Medicine
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Biochemical Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical studies, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,2S)-2-(3-hydroxybutyl)cyclopropane-1-carbaldehyde: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
Structural Features: The combination of a cyclopropane ring with both a 3-oxobutyl group and an aldehyde group is unique and may confer specific reactivity and properties.
Reactivity: The presence of both an aldehyde and a ketone group in close proximity can lead to unique chemical behavior and reactivity patterns.
Propiedades
Número CAS |
32543-79-6 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6(10)2-3-7-4-8(7)5-9/h5,7-8H,2-4H2,1H3/t7-,8-/m0/s1 |
Clave InChI |
OYJRLNHODRSJIZ-YUMQZZPRSA-N |
SMILES isomérico |
CC(=O)CC[C@H]1C[C@H]1C=O |
SMILES canónico |
CC(=O)CCC1CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


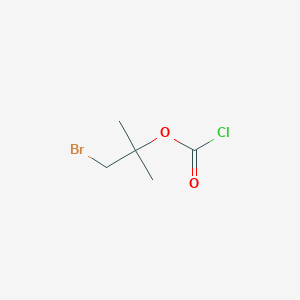

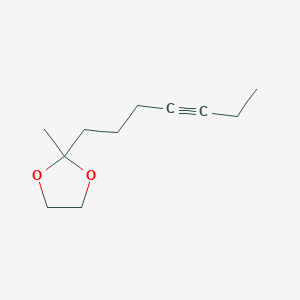
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)


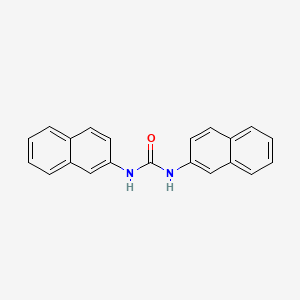

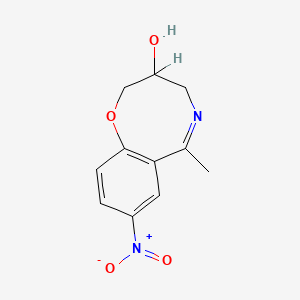
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
